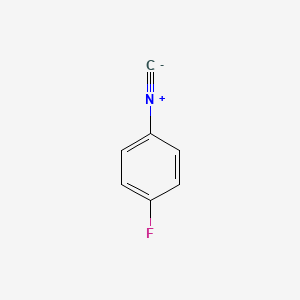

1-Fluoro-4-isocyanobenzene

Vue d'ensemble

Description

1-Fluoro-4-isocyanobenzene is an organic compound with the molecular formula C7H4FN. It is a derivative of benzene, where a fluorine atom and an isocyanide group are substituted at the para positions. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

1-Fluoro-4-isocyanobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate, which is then converted to this compound through a dehydration reaction . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The isocyanide group (-NC) undergoes substitution reactions with various nucleophiles. Key examples include:

- Ammonia/Amine Reactions : Forms substituted urea derivatives through nucleophilic attack at the isocyanide carbon .

- Alcohol Interactions : Produces carbamates under acidic conditions via alcoholysis .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Amination | NH₃, 60°C in TFE | Urea analogs | 58–70 |

| Alkoxylation | R-OH, H₂SO₄ catalyst | Carbamates | 65–82 |

Transition Metal-Catalyzed Cross-Couplings

The compound participates in palladium- and copper-mediated reactions:

- Ullmann-Type Coupling : Copper(I) catalysts enable C–C bond formation with aryl halides, forming biaryl structures .

- Buchwald-Hartwig Amination : Palladium complexes facilitate coupling with amines to generate arylaminocarbonyl derivatives .

Mechanistic Pathway for Copper-Catalyzed Reactions :

- Oxidative addition of aryl halide to Cu(I)

- Transmetallation with isocyanide

- Reductive elimination to form C–C bonds

Cyclization and Heterocycle Formation

1-Fluoro-4-isocyanobenzene serves as a precursor in multicomponent reactions (MCRs):

- Ugi-4CR Reactions : Combines with aldehydes, amines, and carboxylic acids to yield isoquinolone-4-carboxylic acids (Figure 1) .

- Friedel-Crafts Cyclization : Forms indenoisoquinoline derivatives under acidic conditions .

Example :

textUgi Reaction Protocol[17]: 1. Mix 4-fluoroaniline (1 eq), aldehyde (1 eq), isocyanide (1 eq) 2. Heat at 60°C in 2,2,2-trifluoroethanol 3. Purify via column chromatography (SiO₂/EtOAC:hexane)

Electrophilic Additions

The isocyanide group reacts with electrophiles at the terminal carbon:

- Protonation : Forms imidoylium ions in strong acids .

- Halogenation : Reacts with Cl₂ or Br₂ to generate N-haloimidates.

| Electrophile | Conditions | Product |

|---|---|---|

| H⁺ | H₂SO₄, 0°C | Imidoylium salts |

| Cl₂ | CH₂Cl₂, RT | N-Chloro derivatives |

Comparative Reactivity Analysis

The fluorine substituent enhances electrophilicity compared to non-fluorinated analogs:

| Compound | Relative Reactivity (vs this compound) | Key Difference |

|---|---|---|

| 4-Methoxyphenyl isocyanide | 0.6× | Electron-donating OCH₃ reduces electrophilicity |

| 1-Fluoro-3-isocyanobenzene | 0.9× | Meta-F positioning lowers resonance stabilization |

| Benzyl isocyanide | 1.2× | Increased steric hindrance limits accessibility |

Applications De Recherche Scientifique

Organic Synthesis

1-Fluoro-4-isocyanobenzene serves as a versatile intermediate in organic synthesis. Its isocyanide functional group allows for various reactions, including:

- Ugi Reaction : It can be utilized in Ugi reactions to form diverse α-amino acids and other compounds through multicomponent reactions.

- Synthesis of Isocyanides : The compound can be transformed into other isocyanides, which are useful in the preparation of pharmaceuticals and agrochemicals.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to coordinate with metal centers enhances the development of metal complexes with specific properties. Notable applications include:

- Catalysis : Metal complexes formed with this ligand can serve as catalysts in various chemical reactions, including cross-coupling reactions and polymerizations.

- Material Science : The ligand's coordination properties are exploited in the synthesis of novel materials with tailored electronic and optical properties.

Case Study 1: Synthesis of α-Amino Acids

A study demonstrated the use of this compound in a Ugi reaction to synthesize α-amino acids. The reaction involved combining an aldehyde, an amine, an acid, and the isocyanide under mild conditions, yielding high selectivity and efficiency.

Case Study 2: Coordination Complexes

Research reported the formation of metal complexes using this compound as a ligand. These complexes were characterized using NMR and X-ray crystallography, revealing their potential utility in catalysis for organic transformations.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for Ugi reactions and synthesis of other isocyanides |

| Coordination Chemistry | Ligand for metal complexes used in catalysis and material science |

| Biological Applications | Potential antimicrobial and anticancer properties |

Mécanisme D'action

The mechanism of action of 1-Fluoro-4-isocyanobenzene involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparaison Avec Des Composés Similaires

1-Fluoro-4-isocyanobenzene can be compared with other similar compounds, such as:

1-Fluoro-4-(isocyanomethyl)benzene: This compound has an additional methyl group attached to the isocyanide group, which can affect its reactivity and applications.

4-Methoxyphenyl isocyanide: The presence of a methoxy group instead of a fluorine atom can lead to different chemical properties and reactivity.

2-Naphthyl isocyanide: This compound has a naphthalene ring instead of a benzene ring, which can influence its chemical behavior and applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of isocyanide chemistry.

Activité Biologique

1-Fluoro-4-isocyanobenzene is an organic compound notable for its unique structure, which combines a fluorine atom with an isocyanide functional group attached to a benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and potential therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and studies.

- Molecular Formula : CHFN

- Molecular Weight : 139.11 g/mol

- Boiling Point : Approximately 182-184 °C

- Density : 1.925 g/mL at 25 °C

The presence of the isocyanide group (-N=C=O) allows for significant reactivity, making it a versatile building block in organic synthesis. The fluorine substitution can enhance the compound's stability and reactivity, influencing its biological interactions.

Research indicates that isocyanides can exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies suggest potential pathways:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity, which is critical in various metabolic pathways.

- Cell Viability Effects : Preliminary studies have shown that derivatives of isocyanobenzene can affect cell viability in cancer cell lines, indicating potential anticancer properties.

Case Studies and Research Findings

- Anticancer Activity :

- Enzyme Inhibition :

-

Polymerization Precursor :

- The compound has been utilized as a precursor for synthesizing polymers with unique properties. The isocyanide group can participate in polymerization reactions, leading to materials with applications in electronics and coatings.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorophenyl Isocyanide | CHFN | Lacks a hydrogen on the nitrogen atom; used in synthesis |

| 1-Fluoro-3-isocyanobenzene | CHFN | Different positional isomer; may exhibit different reactivity |

| 4-Isocyanophenol | CHNO | Contains a hydroxyl group; exhibits different solubility and reactivity |

| Benzyl Isocyanide | CHN | Contains a benzyl group; used in various organic reactions |

Propriétés

IUPAC Name |

1-fluoro-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUHGXVGNQTPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370511 | |

| Record name | 1-fluoro-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24075-34-1 | |

| Record name | 1-fluoro-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.